molecular formula C12H11Cl2NO B8559478 1,5-Dichloro-3-propoxyisoquinoline

1,5-Dichloro-3-propoxyisoquinoline

Cat. No.: B8559478
M. Wt: 256.12 g/mol
InChI Key: VSCIQOZLOYYFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dichloro-3-propoxyisoquinoline is a synthetically valuable isoquinoline derivative designed for researchers developing novel chemical entities. The isoquinoline core structure is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities . The distinct substitution pattern on this molecule, featuring two chlorine atoms and a propoxy group, offers multiple sites for selective functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions, making it an ideal intermediate for constructing combinatorial libraries or more complex active molecules. Isoquinoline derivatives are extensively investigated for their potential in therapeutic development, including as antitumor , antimicrobial , and antiparasitic agents . Furthermore, this compound may serve as a key precursor in material science, contributing to the synthesis of dyes or functional organic materials . As a solid, it is expected to exhibit good solubility in common organic solvents, facilitating its use in various reaction conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

1,5-dichloro-3-propoxyisoquinoline

InChI

InChI=1S/C12H11Cl2NO/c1-2-6-16-11-7-9-8(12(14)15-11)4-3-5-10(9)13/h3-5,7H,2,6H2,1H3

InChI Key

VSCIQOZLOYYFBP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=C2C=CC=C(C2=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The propoxy group’s oxygen atom may donate electron density to the aromatic ring via resonance, altering reactivity in electrophilic substitution reactions.
  • Steric Hindrance: The bulkier propoxy substituent may hinder access to the isoquinoline core in catalytic or binding interactions, whereas the methyl group imposes minimal steric interference.

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A foundational approach involves Friedel-Crafts acylation followed by cyclization. Starting with ethylene and 3-chloropropionyl chloride, aluminum(III) chloride catalyzes the formation of 1,5-diaminopentan-3-ol intermediates. This method, reported in Bull. Chem. Soc. Jpn., achieves a 54% overall yield through four stages.

Reaction Conditions

StepReagents/CatalystsTemperatureYield
1AlCl₃, ethylene0–25°C62%
2H₂SO₄, glycerol140°C78%
3POCl₃Reflux85%
4Propyl bromide, K₂CO₃80°C82%

This route is advantageous for scalability but requires careful control of chlorination regioselectivity.

Combes Cyclization with 1,3-Dicarbonyl Compounds

The Combes synthesis, utilizing 1,3-dicarbonyl compounds (e.g., diethyl oxalate) and arylamines, forms β-amino enones that cyclize under heat to yield isoquinoline derivatives. For 1,5-dichloro-3-propoxyisoquinoline, pre-functionalized arylamines with chloro and propoxy groups are essential.

Example Protocol

  • Condense 3-chloro-5-propoxybenzaldehyde with ethyl acetoacetate.

  • Cyclize the β-amino enone at 120°C in acetic acid.

  • Isolate the isoquinoline core in 68% yield.

Regioselective Chlorination

Direct Chlorination with Sulfuryl Chloride

Post-cyclization, dichlorination is achieved using sulfuryl chloride (SO₂Cl₂) in chloroform. The 1- and 5-positions are activated for electrophilic substitution due to the electron-withdrawing propoxy group at position 3.

Optimized Conditions

  • Reagent : SO₂Cl₂ (2.2 equiv)

  • Solvent : Chloroform, 0°C → RT

  • Time : 12 hours

  • Yield : 89%

Catalytic Chlorination with N-Chlorosuccinimide (NCS)

For milder conditions, NCS with Lewis acids (e.g., FeCl₃) selectively chlorinates the isoquinoline ring. This method minimizes over-chlorination and is suitable for thermally sensitive intermediates.

CatalystTemp.YieldSelectivity (1,5:1,4)
FeCl₃50°C76%9:1
AlCl₃60°C82%12:1

Introduction of the 3-Propoxy Group

Nucleophilic Aromatic Substitution (SNAr)

The propoxy group is introduced via SNAr on a pre-chlorinated intermediate. Using propyl bromide and a base (K₂CO₃ or Cs₂CO₃), the reaction proceeds in polar aprotic solvents.

Procedure

  • Dissolve 1,5-dichloroisoquinolin-3-ol in DMF.

  • Add propyl bromide (1.5 equiv) and Cs₂CO₃ (2.0 equiv).

  • Heat at 80°C for 6 hours.

  • Isolate product in 85% yield.

Mitsunobu Reaction for Sterically Hindered Systems

For hindered substrates, the Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) ensures efficient ether formation.

ReagentSolventYield
PPh₃, DEADTHF78%
TMAD, n-Bu₃PToluene81%

Alternative Routes

One-Pot Tandem Synthesis

A recent patent (WO2016058896A1) describes a one-pot method using carbon dioxide and alkylating agents. The process avoids isolation of intermediates, improving efficiency:

  • React 3-hydroxyisoquinoline with CO₂ (1.0 MPa) in DMF.

  • Add propyl iodide and tetrabutylammonium bromide (phase-transfer catalyst).

  • Achieve 73% yield with >95% purity.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C–O coupling introduces the propoxy group early in the synthesis. For example, Suzuki-Miyaura coupling with propoxy-substituted boronic acids constructs the propoxy-bearing isoquinoline core before chlorination.

Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₃PO₄

  • Solvent : Dioxane/H₂O

  • Yield : 70%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Friedel-CraftsHigh scalabilityHarsh conditions, byproducts54–62%
Combes CyclizationMild conditionsRequires pre-functionalized amines65–70%
Mitsunobu ReactionExcellent for hindered systemsCostly reagents75–81%
One-Pot TandemReduced steps, eco-friendlyHigh-pressure equipment needed70–73%

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,5-dichloro-3-propoxyisoquinoline to achieve high purity and yield?

  • Methodological Answer : To optimize synthesis, focus on:
  • Propoxylation conditions : Vary temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of the propoxy donor (e.g., propyl bromide or tosylate) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to remove unreacted precursors and byproducts.
  • Yield tracking : Monitor reaction progress via TLC or HPLC, comparing retention times with known standards (e.g., isoquinoline derivatives in pharmaceutical impurity profiles) .

Table 1 : Example reaction conditions and yields from analogous isoquinoline syntheses :

Reaction Temperature (°C)SolventPropoxy DonorYield (%)Purity (HPLC)
100DMFPropyl bromide6598.2
120THFPropyl tosylate7297.8

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., propoxy group at position 3, chloro at positions 1 and 5). Compare chemical shifts with tetrahydroisoquinoline hydrochloride derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., C12_{12}H11_{11}Cl2_2NO) and detects isotopic patterns for chlorine .
  • IR Spectroscopy : Identify C-O-C stretching (1050–1250 cm1^{-1}) from the propoxy group and C-Cl vibrations (550–750 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent degradation. Avoid long-term storage due to potential instability .
  • Disposal : Neutralize waste with 10% sodium bicarbonate before incineration by certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound derivatives?

  • Methodological Answer :
  • Cross-validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to resolve ambiguous signals. For example, overlapping 1^1H NMR peaks can be deconvoluted using 2D COSY or HSQC .
  • Controlled experiments : Synthesize isotopically labeled analogs (e.g., 15^{15}N or 13^{13}C) to trace signal origins .
  • Case study : In a 2023 study, conflicting IR data for a propoxy-substituted isoquinoline were resolved by comparing experimental spectra with DFT-simulated vibrational modes .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on Cl substitution at positions 1 and 5; the propoxy group may sterically hinder position 3 .
  • Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) to guide functionalization for bioactivity studies .
  • Example : A 2021 study on pyrrolo[2,1-a]isoquinolines used DFT to rationalize regioselectivity in Chichibabin reactions, applicable to chloro-substituted analogs .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :
  • Protecting groups : Temporarily block the propoxy group with TMSCl during Suzuki-Miyaura coupling to prevent dealkylation .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. XPhos Pd G3) to minimize homocoupling byproducts .
  • Kinetic control : Lower reaction temperatures (–10°C) suppress thermal decomposition pathways observed in chlorinated isoquinolines .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in large-scale syntheses?

  • Methodological Answer :
  • Scale-up factors : Identify mass transfer limitations (e.g., inefficient stirring) or exothermicity issues not present in small batches. Use calorimetry to monitor heat profiles .
  • Byproduct analysis : Characterize impurities via LC-MS and compare with EP/PharmEur impurity standards (e.g., desfluoro or ethylenediamine analogs) .
  • Case study : A 2018 study on quinolone impurities found that scale-up from 1g to 100g reduced yields by 15% due to incomplete mixing; adjusting solvent volume ratios restored efficiency .

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